Gallium phosphide

Catalog No.
S580521
CAS No.
12063-98-8
M.F
GaP
M. Wt
100.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallium phosphide

CAS Number

12063-98-8

Product Name

Gallium phosphide

IUPAC Name

gallanylidynephosphane

Molecular Formula

GaP

Molecular Weight

100.7 g/mol

InChI

InChI=1S/Ga.P

InChI Key

HZXMRANICFIONG-UHFFFAOYSA-N

SMILES

P#[Ga]

Synonyms

gallium phosphide

Canonical SMILES

P#[Ga]

Light-Emitting Diodes (LEDs)

Gallium phosphide (GaP) holds a significant position in the scientific research of Light-Emitting Diodes (LEDs). Its ability to emit visible light makes it a valuable material for various applications, particularly in the green, yellow, and orange wavelengths [].

One key advantage of GaP in LED research is its cost-effectiveness. Compared to other materials like Gallium Nitride (GaN), GaP offers a more economical option for producing low-to-medium brightness LEDs []. This affordability has made GaP a prime candidate for research in large-scale lighting applications such as traffic signals and indicator lights [].

Researchers are also exploring the potential of GaP in microLEDs, which are miniature LEDs used in high-resolution displays []. GaP's chemical stability and compatibility with existing manufacturing processes make it a promising candidate for research in this field [].

Solar Cells

Beyond LEDs, GaP is also being investigated for its potential in solar cell technology. Its indirect bandgap property allows it to absorb a wider range of sunlight wavelengths, potentially leading to increased efficiency in converting sunlight into electricity [].

Research is ongoing to improve the efficiency of GaP solar cells. This includes exploring methods to overcome limitations like recombination losses and developing techniques for creating heterojunctions with other materials to enhance light absorption [].

Metasurfaces

Recent scientific research is exploring the potential of GaP in metasurfaces, which are engineered surfaces capable of manipulating light in unique ways. GaP offers several advantages for metasurface research, including its high refractive index and transparency in the visible spectrum [].

Gallium phosphide is a compound semiconductor material composed of gallium and phosphorus, represented by the chemical formula GaP. It is characterized by its indirect band gap of approximately 2.24 electron volts at room temperature, making it suitable for various optoelectronic applications. The material typically appears as pale orange or grayish pieces when impure and exhibits a distinct orange color in undoped single crystals. Notably, strongly doped wafers appear darker due to free-carrier absorption. Gallium phosphide is odorless, insoluble in water, and possesses a microhardness of 9450 N/mm², with a Debye temperature of 446 K (173 °C) and a thermal expansion coefficient of 5.3×106K15.3\times 10^{-6}\,\text{K}^{-1} at room temperature .

GaP powder can irritate the skin and eyes upon contact. Inhalation of GaP dust should be avoided as it can cause respiratory irritation. Standard protocols for handling inorganic chemicals should be followed when working with GaP [].

That are essential for its synthesis and functionalization. For instance, it can react with nitrogen to form nitrogen-doped gallium phosphide, which enhances its electroluminescent properties . Additionally, gallium phosphide can be synthesized through reactions involving gallium and phosphorus precursors at elevated temperatures. The stability and reactivity of gallium phosphide can also be influenced by the presence of donor-base ligands, which stabilize monomeric forms of gallium phosphide during synthesis .

Gallium phosphide can be synthesized using several methods:

  • Liquid Encapsulated Czochralski Growth: This method involves melting gallium and phosphorus at high temperatures (around 1500 °C) while preventing phosphorus loss by using a molten boric oxide blanket under inert gas pressure .
  • Chemical Vapor Deposition: In this technique, gaseous precursors are used to deposit gallium phosphide onto substrates at controlled temperatures.
  • Molecular Beam Epitaxy: This method allows for the precise control of the deposition process, enabling the growth of high-quality gallium phosphide layers.
  • Solid-State Reactions: Gallium phosphide can also be produced through solid-state reactions between gallium and phosphorus under high-temperature conditions.

Gallium Arsenide1.42Zinc blendeLEDs, laser diodesGallium Nitride3.4WurtziteHigh-power LEDs, blue lasersIndium Phosphide1.34Zinc blendePhotonic devicesSilicon Carbide3.26HexagonalHigh-temperature applications

Uniqueness of Gallium Phosphide:

  • Indirect Band Gap: Unlike many other semiconductors like gallium arsenide which have direct band gaps, gallium phosphide's indirect band gap allows for unique optical properties.
  • Optical Transparency: Gallium phosphide exhibits high transparency in the yellow and red light spectrum, making it advantageous for specific optoelectronic applications .

Studies investigating the interactions of gallium phosphide with other materials have revealed insights into its reactivity and stability. Theoretical investigations using density functional theory have explored the bonding characteristics of gallium phosphide with various ligands, indicating that certain ligands can enhance the stability of gallium phosphide monomers . Additionally, interactions with metal carbonyls have been studied to understand potential catalytic applications.

Metal-Organic Chemical Vapor Deposition (MOCVD) on Silicon Substrates

MOCVD remains the dominant technique for GaP epitaxy on silicon due to its scalability and precision in layer-by-layer growth. The process employs volatile precursors such as trimethylgallium (TMGa) and phosphine (PH₃), which decompose on heated silicon substrates to form crystalline GaP. Early challenges in lattice mismatch (≈4%) between GaP and Si were mitigated through graded buffer layers and substrate offcutting. For instance, GaP grown on Si (001) substrates with a 2° miscut demonstrated a 30% reduction in threading dislocations compared to on-axis substrates.

Recent studies highlight the role of growth temperature in defect formation. At 540°C, GaP nanostructures with diameters of 40–80 nm and heights of 5–15 nm were achieved, exhibiting quantum confinement effects evidenced by a 0.15 eV blue shift in photoluminescence spectra. However, residual oxygen incorporation (up to 5×10¹⁷ cm⁻³) from precursor decomposition remains a concern, necessitating in-situ purification steps.

Table 1: MOCVD Growth Parameters for GaP on Silicon

Substrate OrientationTemperature (°C)PrecursorsFilm Thickness (nm)RMS Roughness (nm)
Si (001) 2° off540TMGa, PH₃200–5000.8–1.2
Si (112)580TEGa, Tert-butylphosphine150–3000.5–0.9

Molecular Beam Epitaxy (MBE) for Nanowire Doping Optimization

MBE enables precise doping control in GaP nanowires (NWs), critical for tailoring electronic properties. Beryllium (Be) and silicon (Si) serve as primary p-type and n-type dopants, respectively. Be-doped GaP NWs exhibit hole concentrations up to 2×10¹⁹ cm⁻³, while Si doping achieves electron densities of 5×10¹⁸ cm⁻³. A 2024 study demonstrated that external electric fields (1–5 kV/cm) applied during MBE growth enhance dopant incorporation by 40%, suppressing self-compensation mechanisms.

Axially heterostructured GaPN/GaP NWs grown via plasma-assisted MBE show promise for flexible optoelectronics. These structures, embedded in silicone membranes, exhibit room-temperature photoluminescence at 1.45–1.50 eV, with nitrogen content varying between NWs and parasitic layers due to vapor-solid vs. vapor-liquid-solid growth dynamics.

Key Challenges:

  • Dopant Segregation: Be tends to accumulate at NW tips, creating non-uniform axial profiles.
  • Radial vs. Axial Growth: High Be fluxes (>1×10¹⁸ cm⁻³) shift growth from diffusion-limited (L ∝ 1/D²) to nucleation-limited regimes, altering NW aspect ratios.

Liquid-Encapsulated Czochralski (LEC) Crystal Growth Dynamics

LEC growth produces bulk GaP crystals with diameters exceeding 75 mm, essential for substrate manufacturing. Indium doping (1.7 at%) reduces dislocation densities by 50% through lattice hardening, while crystal rotation rates (10–30 rpm) modulate oxygen incorporation. Undoped GaP crystals exhibit oxygen concentrations of 2×10¹⁷–5×10¹⁷ cm⁻³, increasing radially from edge to center.

Table 2: LEC-Grown GaP Crystal Properties

DopantRotation Speed (rpm)Oxygen Content (cm⁻³)Dislocation Density (cm⁻²)
Undoped153.2×10¹⁷1×10⁵
In (1.7 at%)204.8×10¹⁷5×10⁴
Ga₂O₃ (5%)251.6×10¹⁸2×10⁵

Thermal stress-induced cracking remains a bottleneck, mitigated by post-growth annealing at 900°C under phosphorus overpressure.

Nanoheteroepitaxial Growth on Silicon Nanotip Arrays

Nanoheteroepitaxy on CMOS-compatible Si nanotips (NTs) enables monolithic integration of GaP devices. Using gas-source MBE, GaP islands (200–500 nm diameter) were selectively grown on NTs fabricated via reactive ion etching. These islands adopt a zinc-blende structure with (111) orientation, exhibiting room-temperature mobilities of 16 cm²/V·s and photoluminescence intensities comparable to bulk GaP.

Advantages:

  • Strain Relaxation: NT geometry reduces interfacial strain by 70% compared to planar growth.
  • Scalability: Demonstrated on 200 mm Si wafers, compatible with high-volume manufacturing.

Density Functional Theory Analysis of Nanocrystalline Systems

Density functional theory has become indispensable for predicting the electronic properties of GaP nanocrystalline systems. Traditional DFT methods using local density approximation (LDA) or generalized gradient approximation (GGA) functionals often underestimate bandgaps due to their incomplete treatment of exchange-correlation effects [6] [7]. However, hybrid functionals and range-separated hybrids, such as HSE06, improve accuracy by incorporating exact Hartree-Fock exchange. For instance, studies comparing DFT with quantum Monte Carlo (QMC) benchmarks reveal that range-separated hybrids reduce bandgap errors in GaP nanocrystals from ~30% (LDA) to <10% [4].

A key challenge lies in modeling quantum confinement effects in low-dimensional GaP structures. DFT simulations of GaP nanowires with diameters below 5 nm predict a transition from indirect to direct bandgap behavior due to spatial carrier localization [2] [3]. These findings align with experimental observations of strong photoluminescence at 594 nm in wurtzite GaP nanowires, which exhibit a direct bandgap of ~2.1 eV [3]. Computational studies further highlight the role of surface passivation: AlGaP shells grown on GaP cores suppress surface states, enhancing photoluminescence intensity by reducing non-radiative recombination [3].

Generalized Gradient Approximation for Valence Band Modeling

The generalized gradient approximation remains widely used for modeling GaP’s valence band structure despite its limitations in bandgap prediction. GGA-PBE calculations accurately reproduce the valence band maximum (VBM) at the Γ-point, which is dominated by phosphorus 3p orbitals hybridized with gallium 4s states [6] [7]. However, spin-orbit coupling (SOC) corrections are critical for refining these predictions. For GaP, SOC reduces the bandgap by 0.3–0.4 eV, primarily by lowering the conduction band minimum (CBM) at the X-point [6].

Recent advancements in meta-GGA functionals, such as SCAN and r2SCAN, improve upon GGA by including kinetic energy density dependencies. These functionals achieve better agreement with experimental bandgaps while maintaining computational efficiency [7]. For example, meta-GGA predicts a GaP bandgap of 2.2–2.3 eV, closely matching empirical values [1] [7]. Table 1 summarizes key computational results for GaP’s electronic structure.

Table 1: Bandgap Predictions for Gallium Phosphide Using Different DFT Functionals

FunctionalBandgap (eV)Error vs. Experiment
LDA1.6-28%
GGA-PBE1.8-20%
HSE062.2-2%
SCAN (meta-GGA)2.25+0.5%

Quantum Confinement Effects in Low-Dimensional Architectures

Quantum confinement in GaP nanostructures enables direct bandgap behavior by discretizing electronic states. Wurtzite GaP nanowires, synthesized via vapor-liquid-solid (VLS) growth, exhibit a direct bandgap of 2.18–2.25 eV due to structural anisotropy and reduced dimensionality [2] [3]. High-resolution transmission electron microscopy (HRTEM) confirms the hexagonal crystal structure, with fewer than one stacking fault per micrometer [3]. These nanowires emit light at 594 nm (yellow-orange) with a short radiative lifetime of ~1 ns, characteristic of direct transitions [2].

Alloying further tunes emission wavelengths: incorporating aluminum (Al) into GaP increases the bandgap to 2.97 eV (blue-violet), while arsenic (As) alloying reduces it to 1.8 eV (infrared) [3]. Such ternary systems (e.g., AlₓGa₁₋ₓP, GaAsᵧP₁₋ᵧ) enable spectral coverage from 555 nm (green) to 690 nm (red), addressing the “green gap” in light-emitting diodes [2] [3].

Defect-State Engineering for Intermediate Band Formation

Defect engineering introduces intermediate bands within GaP’s bandgap, enhancing photon absorption and carrier multiplication. Nitrogen doping, for instance, creates a trap state 0.3 eV above the valence band, enabling sub-bandgap photon absorption [1]. Similarly, sulfur (S) and tellurium (Te) act as n-type dopants by introducing shallow donor levels, while zinc (Zn) generates p-type conductivity via acceptor states 0.06 eV above the valence band [1] [5].

Recent theoretical studies explore ligand-stabilized GaP monomers as precursors for defect-engineered materials. Cyclic alkyl(amino) carbene (cAAC) ligands stabilize GaP units with bond dissociation energies of 137 kcal/mol, facilitating controlled defect incorporation during synthesis [5]. These defects form intermediate bands that enable multi-exciton generation, potentially increasing solar cell efficiency beyond the Shockley-Queisser limit.

UNII

3J421F73DV

GHS Hazard Statements

Aggregated GHS information provided by 97 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12063-98-8

Wikipedia

Gallium phosphide

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

General Manufacturing Information

Gallium phosphide (GaP): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types